2-Methylfluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

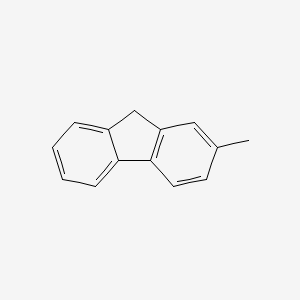

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJHJMAZNPASHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073943 | |

| Record name | 2-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430-97-3, 26914-17-0 | |

| Record name | 2-Methyl-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1430-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001430973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUC7EB9MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylfluorene from 2-Fluorenecarboxaldehyde

This guide provides a comprehensive technical overview for the synthesis of 2-methylfluorene, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2-fluorenecarboxaldehyde. The unique photophysical properties and rigid, planar structure of the fluorene scaffold make its derivatives, such as this compound, highly sought after in the development of novel therapeutics and advanced organic materials[1]. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, causality behind experimental choices, and actionable protocols.

Strategic Approaches to the Deoxygenation of 2-Fluorenecarboxaldehyde

The conversion of the aldehyde functional group in 2-fluorenecarboxaldehyde to a methyl group is a critical transformation that can be achieved through several reductive methodologies. The choice of method is paramount and depends on factors such as substrate compatibility with reaction conditions, desired yield and purity, and available laboratory resources. This guide will focus on three primary, well-established methods:

-

Catalytic Hydrogenation: A direct, one-step method involving the use of a metal catalyst and hydrogen gas.

-

Wolff-Kishner Reduction: A robust method that proceeds under basic conditions via a hydrazone intermediate.

-

Clemmensen Reduction: A classical approach that utilizes an acidic medium with zinc amalgam.

A thorough understanding of the mechanistic underpinnings and practical considerations of each method is essential for successful synthesis.

Comparative Analysis of Synthetic Methodologies

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd(OH)₂/C, Acetic Acid in Ethyl Acetate | Room Temperature, 80 psi H₂ | Mild conditions, high yield, clean reaction. | Requires specialized high-pressure hydrogenation equipment. Catalyst can be expensive. |

| Wolff-Kishner Reduction | Hydrazine hydrate (N₂H₄·H₂O), KOH, Diethylene glycol | High temperature (reflux) | Excellent for substrates sensitive to acid. High yields are achievable. | Strongly basic conditions may not be suitable for all substrates. High temperatures are required. |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Concentrated HCl | Reflux | Effective for aryl-alkyl ketones and aldehydes. Useful for base-sensitive substrates. | Strongly acidic conditions can lead to side reactions with acid-sensitive functional groups. The mechanism is not fully understood. |

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation stands out as a highly efficient and clean method for the reduction of 2-fluorenecarboxaldehyde. The reaction proceeds through the adsorption of the aldehyde onto the surface of a palladium catalyst, followed by the addition of hydrogen across the carbonyl double bond.

Reaction Pathway: Catalytic Hydrogenation

Caption: Catalytic hydrogenation of 2-fluorenecarboxaldehyde.

Experimental Protocol: Catalytic Hydrogenation[2]

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 15 g (77.1 mmol) of 2-fluorenecarboxaldehyde in 250 mL of a 10% solution of acetic acid in ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 20% palladium hydroxide on carbon to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 80 psi with hydrogen and stir the mixture vigorously at room temperature for 24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 25% ethyl acetate in hexane mobile phase.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting solid from a 5:1 ethanol:water mixture to afford this compound as a colorless solid.

-

Yield: 9.6 g (69.0%)

-

Method 2: Wolff-Kishner Reduction

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones, particularly those that are sensitive to acidic conditions[2][3]. The reaction proceeds in two main stages: the formation of a hydrazone intermediate, followed by its decomposition in the presence of a strong base at high temperatures to yield the alkane and nitrogen gas[4]. The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol and distilling off water to drive the reaction to completion, is a commonly employed and efficient variation[3][5].

Reaction Pathway: Wolff-Kishner Reduction

Caption: Wolff-Kishner reduction of 2-fluorenecarboxaldehyde.

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

This protocol is adapted from established procedures for aromatic aldehydes[6].

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a distillation head, add 10.0 g (51.5 mmol) of 2-fluorenecarboxaldehyde, 150 mL of diethylene glycol, 10.3 mL (206 mmol) of hydrazine hydrate, and 14.4 g (257.5 mmol) of potassium hydroxide pellets.

-

Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1 hour to ensure the complete formation of the hydrazone.

-

Decomposition: After 1 hour, arrange the apparatus for distillation and slowly raise the temperature of the reaction mixture. Distill off water and excess hydrazine hydrate until the internal temperature reaches 190-200 °C.

-

Reaction Completion: Maintain the reaction mixture at this temperature for an additional 3-5 hours, or until the evolution of nitrogen gas ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into 500 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Method 3: Clemmensen Reduction

The Clemmensen reduction provides a classic route to deoxygenate aldehydes and ketones under strongly acidic conditions[2][7][8][9][10]. This method is particularly useful for substrates that are stable in strong acid but may be sensitive to the high temperatures and strong bases used in the Wolff-Kishner reduction[1]. The reaction involves refluxing the carbonyl compound with amalgamated zinc in the presence of concentrated hydrochloric acid[11].

Reaction Pathway: Clemmensen Reduction

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. aleemanschools.org [aleemanschools.org]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

- 10. youtube.com [youtube.com]

- 11. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

An In-depth Technical Guide to 2-Methylfluorene: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfluorene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fluorene backbone with a methyl group substituted at the second position.[1] As a member of the fluorene family, it is of significant interest to researchers in organic synthesis, materials science, and toxicology. Fluorenes are known for their fluorescent properties and their utility as building blocks in the development of novel organic materials and pharmaceutical agents.[2] this compound, in particular, is a compound that is commonly found in environmental sources such as diesel exhaust and cigarette smoke, leading to research into its potential mutagenic and tumorigenic properties.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development.

Physical Properties of this compound

This compound is a solid at room temperature, with its physical state often described as a colorless, yellow, or white to pale yellow crystalline powder.[4][5] Like other fluorene derivatives, it is generally stable under normal laboratory conditions but should be stored in a cool, dry place to maintain its integrity.[6]

Summary of Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂ | [3][7][8] |

| Molecular Weight | 180.25 g/mol | [3][7][8] |

| Melting Point | 104 °C | [3][7] |

| Boiling Point | 318 °C | [7] |

| Appearance | Colorless to yellow solid | [4][5] |

| Solubility | Limited solubility in water, more soluble in organic solvents. | [6][9] |

Chemical Properties

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2-fluorenecarboxaldehyde.[5]

This protocol outlines the synthesis of this compound from 2-fluorenecarboxaldehyde.

Materials:

-

2-Fluorenecarboxaldehyde

-

10% Acetic acid in ethyl acetate

-

20% Palladium hydroxide on carbon

-

Ethanol

-

Water

-

Hydrogen gas supply

-

Reaction vessel suitable for hydrogenation

-

Filtration apparatus

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) supplies (silica plates, 25% ethyl acetate in hexane as eluent)

Procedure:

-

A solution of 15 g (77.1 mmol) of 2-fluorenecarboxaldehyde in 250 mL of a 10% solution of acetic acid in ethyl acetate is prepared in a suitable reaction vessel.[5]

-

A catalytic amount of 20% palladium hydroxide on carbon is added to the solution.[5]

-

The reaction mixture is hydrogenated at 80 psi of hydrogen for 24 hours at room temperature.[5]

-

The progress of the reaction is monitored by TLC using a 25% ethyl acetate in hexane eluent.[5]

-

Upon completion, the catalyst is removed by filtration.[5]

-

The solvents are evaporated under reduced pressure using a rotary evaporator.[5]

-

The resulting solid is recrystallized from a 5:1 ethanol:water mixture to yield 9.6 g (69.0%) of this compound as a colorless solid.[5]

Sources

- 1. Cannabis Compound Database: Showing Compound Card for this compound (CDB005860) [cannabisdatabase.ca]

- 2. This compound | 26914-17-0 | Benchchem [benchchem.com]

- 3. This compound CAS#: 1430-97-3 [m.chemicalbook.com]

- 4. This compound CAS#: 1430-97-3 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound [stenutz.eu]

- 8. This compound | C14H12 | CID 15026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Methylfluorene: A Comprehensive Technical Guide

An In-depth Analysis of NMR, IR, and UV-Vis Data for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfluorene is a polycyclic aromatic hydrocarbon (PAH) derivative of fluorene, characterized by a methyl group substitution on the fluorene backbone. As with other PAHs, this compound is of significant interest in various fields of chemical research, including materials science and medicinal chemistry, due to its unique electronic and photophysical properties. A thorough understanding of its molecular structure and characteristics is paramount for its application and for the development of novel derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the elucidation of the structural and electronic properties of this compound. This technical guide provides a detailed analysis of the spectroscopic data of this compound, offering insights into the interpretation of its spectra and outlining the experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound consists of a fluorene core with a methyl group attached at the C2 position. This substitution influences the electron density distribution within the aromatic system, which in turn affects its spectroscopic signatures.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons, the methylene protons at the C9 position, and the methyl protons. The chemical shifts, multiplicities, and coupling constants are diagnostic of the substitution pattern on the fluorene ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.85 | d | 7.5 | 1H | H4 |

| 7.78 | d | 7.5 | 1H | H5 |

| 7.55 | s | - | 1H | H1 |

| 7.40 | t | 7.5 | 1H | H6 |

| 7.32 | t | 7.5 | 1H | H7 |

| 7.28 | d | 7.5 | 1H | H3 |

| 3.90 | s | - | 2H | H9 |

| 2.45 | s | - | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum: The aromatic region (7.2-8.0 ppm) shows a complex pattern of signals corresponding to the seven aromatic protons. The downfield shifts of H4 and H5 are attributed to their positions on the fluorene ring system. The singlet at 7.55 ppm is characteristic of the H1 proton, which is adjacent to the methyl-substituted carbon. The methylene protons at the C9 position appear as a sharp singlet at 3.90 ppm, indicating their chemical equivalence. The methyl protons also appear as a singlet at 2.45 ppm, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound is expected to show 14 distinct signals corresponding to the 14 carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 143.9 | C4a |

| 143.6 | C4b |

| 141.9 | C8a |

| 139.9 | C9a |

| 136.9 | C2 |

| 128.6 | C1 |

| 127.3 | C5 |

| 127.2 | C6 |

| 125.3 | C7 |

| 125.2 | C3 |

| 120.9 | C4 |

| 120.4 | C8 |

| 36.8 | C9 |

| 21.5 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum: The downfield signals in the aromatic region (120-145 ppm) correspond to the sp² hybridized carbon atoms of the fluorene rings. The signal at 136.9 ppm is assigned to the C2 carbon directly attached to the electron-donating methyl group. The methylene carbon at C9 resonates at approximately 36.8 ppm, which is characteristic for this type of carbon in a five-membered ring fused to aromatic systems. The methyl carbon appears as an upfield signal at around 21.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is characterized by absorptions corresponding to aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the aromatic rings, and C-H bending vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3030 | Medium | Aromatic C-H Stretch |

| 2920-2850 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂-) |

| 1610, 1580, 1450 | Strong | Aromatic C=C Stretch |

| 880-820 | Strong | Aromatic C-H Out-of-Plane Bending |

| 740 | Strong | Aromatic C-H Out-of-Plane Bending |

Interpretation of the IR Spectrum: The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1610-1450 cm⁻¹ region.[1] The aliphatic C-H stretching vibrations of the methyl and methylene groups are observed in the 2920-2850 cm⁻¹ range. The strong absorptions in the fingerprint region, particularly around 880-820 cm⁻¹ and 740 cm⁻¹, are due to C-H out-of-plane bending vibrations and are indicative of the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorene system, with its extended π-conjugation, exhibits characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to substitution on the aromatic rings.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| ~265 | ~20,000 | Ethanol |

| ~290 | ~15,000 | Ethanol |

| ~300 | ~10,000 | Ethanol |

Interpretation of the UV-Vis Spectrum: The UV-Vis spectrum of this compound in ethanol typically shows three main absorption bands. These absorptions are due to π → π* electronic transitions within the conjugated fluorene system. The introduction of the methyl group, an electron-donating group, can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted fluorene, reflecting the subtle changes in the electronic structure.[2] The high molar absorptivity values are characteristic of such extended π-systems.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Caption: General workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded first.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (typically in the micromolar range).

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the molecular structure and the connectivity of the atoms, while the IR spectrum identifies the key functional groups. The UV-Vis spectrum offers insights into the electronic properties of this conjugated system. Together, these spectroscopic techniques are essential for the unambiguous identification and characterization of this compound, providing a solid foundation for its use in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. 9H-Fluorene, 2-methyl-. National Institute of Standards and Technology. [Link]

-

SpectraBase. This compound. John Wiley & Sons, Inc. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Methylfluorene

Abstract: This technical guide provides a comprehensive overview of the crystal structure of 2-Methylfluorene (C₁₄H₁₂), a methylated derivative of fluorene.[1] The document details the crystallographic parameters, molecular geometry, and intermolecular interactions that govern the solid-state packing of this compound. Methodologies for obtaining diffraction-quality single crystals and the subsequent structure determination via single-crystal X-ray diffraction are presented with an emphasis on the rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals working with fluorene derivatives and related polycyclic aromatic hydrocarbons.

Introduction to this compound and its Significance

This compound is a member of the fluorene family of organic compounds, which are characterized by a dibenzocyclopentadiene core.[1] Fluorene and its derivatives are of significant interest in materials science and drug development due to their unique photophysical and electronic properties, as well as their biological activities.[2][3][4] The addition of a methyl group at the 2-position of the fluorene scaffold can subtly influence its electronic properties, solubility, and, critically, its solid-state packing, which in turn affects its bulk material properties.[5] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for establishing structure-property relationships and for the rational design of new materials and therapeutics.[6]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[6][7][8] This method provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the crystal lattice.[6][8]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate crystallization experiments.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ | [9][10][11] |

| Molecular Weight | 180.25 g/mol | [9][10] |

| Melting Point | 104 °C | [9] |

| Boiling Point | 318 °C | [9] |

| IUPAC Name | 2-methyl-9H-fluorene | [10][11] |

| CAS Number | 1430-97-3 | [10][11] |

Experimental Determination of the Crystal Structure

The determination of the crystal structure of this compound is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in the collection and analysis of X-ray diffraction data.

Synthesis and Purification

While various synthetic routes to this compound exist, a common approach involves the modification of the fluorene backbone. For the purpose of obtaining high-purity material suitable for crystallization, commercially available this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and hexane, or by sublimation.[3] The purity of the compound is critical, as impurities can inhibit crystal growth or lead to disordered structures.[12]

Single Crystal Growth: A Critical Step

The success of a single-crystal X-ray diffraction experiment is heavily reliant on the quality of the single crystal.[13] Ideal crystals for this purpose are well-formed, free of defects, and typically have dimensions in the range of 30 to 300 microns.[7]

Step-by-Step Protocol for Slow Evaporation Crystallization:

-

Solvent Selection: Choose a solvent in which this compound has moderate solubility. The goal is to create a saturated or near-saturated solution at a given temperature. A solvent screen with small amounts of material in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) is recommended.

-

Solution Preparation: Dissolve a small amount of purified this compound in the chosen solvent in a clean glass vial. Gentle heating may be employed to increase solubility, but care should be taken to avoid rapid solvent loss.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any residual impurities and allow them to air dry.

Causality Behind Experimental Choices: The slow evaporation method is chosen to maintain a state of near-equilibrium, which is conducive to the growth of high-quality crystals. Rapid changes in concentration or temperature can lead to the formation of polycrystalline material or crystals with significant defects.

Single-Crystal X-ray Diffraction (SCXRD)

The following workflow outlines the process of determining the crystal structure of this compound using a single-crystal X-ray diffractometer.

Experimental Workflow for SCXRD:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is carefully mounted on a thin glass fiber or a loop using an adhesive or cryo-oil.[7] This assembly is then attached to a goniometer head.[8]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam (commonly from a copper or molybdenum source) and rotated.[7] As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots that are recorded by a detector.[7][8][12]

-

Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This information is used to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution and Refinement: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods).[12] This allows for the generation of an initial electron density map, from which the positions of the atoms can be determined. The atomic positions and other parameters are then refined against the experimental data to produce the final, accurate crystal structure.[12]

Crystal Structure of this compound

While a specific, publicly available crystal structure for this compound was not found in the initial search, the expected crystallographic parameters and intermolecular interactions can be inferred from the structures of similar fluorene derivatives.[3][5][14][15][16]

Expected Crystallographic Parameters:

-

Crystal System: Likely to be monoclinic or orthorhombic, which are common for aromatic hydrocarbons.

-

Space Group: A centrosymmetric space group such as P2₁/c or P-1 is plausible.

-

Unit Cell Dimensions: The dimensions of the unit cell will be on the order of angstroms and will depend on the specific packing arrangement.

Molecular Geometry:

The fluorene core is expected to be largely planar, with the methyl group attached to the C2 position of one of the benzene rings. The C-C bond lengths and angles within the aromatic rings will be consistent with those of other fluorene derivatives.

Intermolecular Interactions:

The crystal packing of this compound will be primarily governed by non-covalent interactions.

Caption: Key intermolecular interactions in the crystal structure of this compound.

-

π-π Stacking: The planar aromatic rings of adjacent fluorene molecules are likely to engage in π-π stacking interactions, which are a significant driving force in the packing of aromatic compounds.[5][14]

-

C-H···π Interactions: The hydrogen atoms of the fluorene core and the methyl group can interact with the electron-rich π systems of neighboring molecules, further stabilizing the crystal lattice.[5][14]

-

Van der Waals Forces: These non-specific attractive forces will also contribute to the overall cohesion of the crystal structure.

Polymorphism:

It is important to note that this compound, like many organic molecules, may exhibit polymorphism, meaning it can crystallize in different solid-state forms with distinct molecular packing arrangements.[17][18] These different polymorphs can have different physical properties, such as melting point, solubility, and bioavailability, which is of particular importance in the pharmaceutical industry. The specific crystallization conditions (solvent, temperature, rate of cooling) will determine which polymorph is obtained.

Applications and Future Directions

A detailed understanding of the crystal structure of this compound provides a foundation for:

-

Materials Science: The design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where molecular packing significantly influences charge transport properties.[4]

-

Drug Development: The study of structure-activity relationships of fluorene-based therapeutic agents. The solid-state form of an active pharmaceutical ingredient (API) is a critical factor in its formulation and performance.

-

Crystal Engineering: The rational design of multi-component crystals (co-crystals) with tailored physical properties by introducing other molecules that can form specific intermolecular interactions with this compound.

Further research could focus on the experimental determination of the crystal structure of this compound and the investigation of its potential polymorphic forms. Computational studies could also be employed to predict and rationalize the observed crystal packing.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]

-

Single Crystal X-ray Diffraction - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

-

X-ray diffraction experiment – the last experiment in the structure elucidation process. (n.d.). National Institutes of Health. Retrieved from [Link]

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). Stenutz. Retrieved from [Link]

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (2024). ResearchGate. Retrieved from [Link]

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (2023). PubMed Central. Retrieved from [Link]

-

This compound. (2013). PubChem. National Institutes of Health. Retrieved from [Link]

-

9H-Fluorene, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. (2025). ACS Omega. ACS Publications. Retrieved from [Link]

-

New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. (n.d.). Macromolecules. Retrieved from [Link]

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (2024). MDPI. Retrieved from [Link]

-

This compound (CDB005860). (2020). Cannabis Database. Retrieved from [Link]

-

Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. (2025). American Chemical Society. Retrieved from [Link]

-

Polyfluorene. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fluorene Derivatives Bearing Two to Seven Phthalimidomethyl Groups: Syntheses, Crystal Structures and Conversion to Amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (n.d.). OUCI. Retrieved from [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. (2025). Michigan State University. Retrieved from [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. Retrieved from [Link]

-

New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characterization. (n.d.). University of Central Florida. Retrieved from [Link]

-

Multi-Crystal X-Ray Diffraction (MCXRD) Bridges the Crystallographic Characterisation Gap in Chemistry and Materials Science. (n.d.). ChemRxiv. Retrieved from [Link]

-

Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). PubMed Central. National Institutes of Health. Retrieved from [Link]

-

Crystallization and preliminary X-ray diffraction studies of formylmethanofuran: tetrahydromethanopterin formyltransferase from Methanopyrus kandleri. (1996). Proteins. Retrieved from [Link]

Sources

- 1. Cannabis Compound Database: Showing Compound Card for this compound (CDB005860) [cannabisdatabase.ca]

- 2. 20.210.105.67 [20.210.105.67]

- 3. mdpi.com [mdpi.com]

- 4. Polyfluorene - Wikipedia [en.wikipedia.org]

- 5. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. This compound [stenutz.eu]

- 10. This compound | C14H12 | CID 15026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 9H-Fluorene, 2-methyl- [webbook.nist.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups [ouci.dntb.gov.ua]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2-Methylfluorene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-methylfluorene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in organic electronics and pharmaceutical research. We delve into the fundamental physicochemical principles that govern its dissolution in various organic solvents. This document outlines detailed, field-proven experimental methodologies for accurate solubility determination, presents a compilation of available solubility data, and discusses the critical factors that influence solubility. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility characteristics to advance their work in areas such as crystallization, purification, and materials development.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₄H₁₂) is an aromatic hydrocarbon characterized by a fluorene backbone with a methyl group substitution.[1][2] Like other fluorene derivatives, it serves as a crucial building block in the synthesis of organic semiconductors, light-emitting diodes (OLEDs), and specialized polymers. Its rigid, planar structure and aromatic nature contribute to unique photophysical properties. Furthermore, as a substituted PAH, understanding its environmental fate and behavior is of toxicological importance.

The solubility of this compound is a critical physical property that dictates its practical application.[3] In drug development, solubility is a primary determinant of a compound's bioavailability.[4] In materials science, controlling solubility is essential for:

-

Purification: Recrystallization, a primary technique for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Crystal Growth: The formation of high-quality single crystals for electronics or structural analysis requires precise control over solvent selection and saturation levels.

-

Formulation and Processing: For applications like spin-coating thin films or formulating inks for printable electronics, the compound must be fully dissolved in a suitable solvent to achieve a homogeneous solution.

This guide provides the theoretical grounding and practical protocols necessary to master the solubility aspects of this compound.

Theoretical Framework: The Physicochemical Drivers of Solubility

The dissolution of a solid solute, like this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the overall change in Gibbs free energy of the system. The adage "like dissolves like" provides a useful heuristic, but a deeper understanding requires considering the specific forces at play.

2.1 Intermolecular Forces

This compound is a nonpolar molecule.[5] Its structure is dominated by a large, electron-rich π-system. The primary intermolecular forces it can engage in are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient attractions arising from temporary fluctuations in electron density. As a large molecule with a significant surface area, this compound exhibits substantial dispersion forces.

-

π-π Stacking: The planar aromatic rings can stack on top of one another, leading to attractive interactions between their π-orbitals.

For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions. Consequently, this compound is most soluble in nonpolar or moderately polar organic solvents that can effectively interact with its aromatic structure. It is expected to have very low solubility in highly polar, protic solvents like water.[5]

2.2 Thermodynamics of Dissolution

The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG_sol):

ΔG_sol = ΔH_sol - TΔS_sol

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds. For many nonpolar solids, this process is endothermic (ΔH_sol > 0), as the energy required to break the stable crystal lattice is significant.

-

Entropy of Solution (ΔS_sol): This term represents the change in disorder. Dissolution typically leads to a large increase in entropy (ΔS_sol > 0) as the ordered crystal structure breaks down and the molecules disperse throughout the solvent.

Dissolution is favored when ΔG_sol is negative. The positive entropy change is often the primary driving force for the dissolution of nonpolar solids, especially as temperature (T) increases. The temperature dependence of solubility can be modeled by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[6]

Experimental Determination of Solubility

Accurate measurement of solubility is fundamental. The choice of method depends on factors like the required accuracy, the amount of sample available, and the need for high-throughput screening. The most common and reliable method for sparingly soluble solids is the shake-flask method coupled with gravimetric or spectroscopic analysis.[7]

3.1 The Shake-Flask Equilibrium Method: A Self-Validating Protocol

This method is considered the "gold standard" for determining equilibrium solubility.[7] It is designed to ensure that the solution reaches a true state of saturation.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is ideal.

-

Causality Insight: The time required to reach equilibrium can vary from hours to days. For PAHs, 24 to 72 hours is a common timeframe.[7][8] To validate equilibrium, samples should be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.[9]

-

-

Phase Separation: Cease agitation and allow the undissolved solid to settle completely. This step must be performed at the same constant temperature to prevent precipitation or further dissolution.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated or equilibrated syringe. Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

-

Trustworthiness Check: Filtration is a critical step. Any suspended particles will lead to an overestimation of solubility. The syringe and filter should be at the same temperature as the solution to avoid premature crystallization.

-

-

Quantification: Analyze the concentration of this compound in the filtered sample. Two robust methods are detailed below.

3.2 Quantification Methodologies

A. Gravimetric Analysis This is a straightforward and absolute method that does not require an analytical standard curve.[4][9]

Protocol:

-

Pipette a precise volume (e.g., 5.00 mL) of the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature well below the boiling point of this compound to prevent sublimation.

-

Once the solvent is removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

The final weight of the dish minus its initial tare weight gives the mass of the dissolved this compound.

-

Calculate the solubility in units such as g/L or mol/L.

B. UV-Visible Spectrophotometry This method is faster than gravimetric analysis but requires the preparation of a calibration curve. It is highly effective for aromatic compounds like this compound, which have strong UV absorbance.[8][10]

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve (Beer's Law).

-

Sample Analysis: Take the filtered, saturated solution and dilute it with a known factor using the same solvent until its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve to determine the concentration of the diluted sample, and then multiply by the dilution factor to find the concentration of the original saturated solution.

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for equilibrium solubility measurement.

Solubility Data for this compound

While extensive, specific solubility data for this compound across a wide range of solvents is not compiled in a single source, data for the parent compound, fluorene, can provide a strong predictive basis.[11] The addition of a methyl group slightly increases the molecular weight and surface area but does not drastically alter its nonpolar character. Therefore, solvents that are effective for fluorene are excellent starting points for this compound.

Table 1: Expected Solubility Behavior of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Polarity | Expected Solubility | Rationale |

| Aromatic | Toluene, Xylene, Benzene | Nonpolar | High | "Like dissolves like"; strong π-π interactions between the solvent and solute. |

| Halogenated | Dichloromethane, Chloroform | Moderately Polar | High | Good dispersion forces and ability to interact with the aromatic system. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Polar | Moderate to High | Can act as good nonpolar solvents despite the polar C-O bond. |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar Aprotic | Moderate | Polarity mismatch begins to limit solubility. |

| Alcohols | Ethanol, Isopropanol, Methanol | Polar Protic | Low to Moderate | Hydrogen bonding of the solvent dominates, leading to poor interaction with the nonpolar solute.[11] |

| Alkanes | Hexane, Heptane | Nonpolar | Low to Moderate | While nonpolar, alkanes lack the ability for π-π interactions, making them less effective than aromatic solvents. |

| Highly Polar | Water, Acetonitrile | Polar | Very Low / Insoluble | Significant polarity mismatch; solute cannot disrupt the strong solvent-solvent interactions (e.g., hydrogen bonding in water).[5] |

Note: This table is based on established principles of solubility for PAHs. Experimental verification is required for precise quantitative values.

Factors Influencing Solubility

5.1 Temperature

For most solid organic compounds like this compound, solubility in organic solvents increases with temperature.[3][11] This is because the dissolution process is typically endothermic (requires energy to break the crystal lattice). According to Le Chatelier's principle, increasing the temperature shifts the equilibrium to favor the endothermic dissolution process, resulting in higher solubility. This principle is the basis for purification by recrystallization.

5.2 Solvent Properties

As detailed in Section 4, the polarity and molecular structure of the solvent are the most critical factors. A good solvent for this compound will have a similar polarity and, ideally, an aromatic character to facilitate favorable solute-solvent interactions.

Diagram: Key Factors Influencing Solubility

Caption: Factors governing the solubility of a solid solute.

Conclusion and Future Directions

This guide has established the theoretical basis and provided practical, validated protocols for understanding and measuring the solubility of this compound. The principles of "like dissolves like," driven by intermolecular forces and thermodynamic considerations, are paramount. Aromatic and halogenated solvents are predicted to be most effective, while highly polar solvents like water are unsuitable. The shake-flask equilibrium method, coupled with either gravimetric or spectroscopic quantification, remains the most reliable approach for generating accurate solubility data.

For professionals in materials science and drug development, a thorough experimental mapping of solubility curves for this compound in key binary and ternary solvent systems would be a valuable next step. Such data would enable the precise design of crystallization processes, the optimization of thin-film deposition, and the development of robust formulations.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15026, this compound. Retrieved from [Link].

-

Solubility of Things (n.d.). 2-Methoxyfluorene. Retrieved from [Link]. (Note: This reference for a related compound illustrates general principles applicable to substituted fluorenes).

-

Larsson, J. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link].

-

SMI, M., & Khan, M. N. (2014). Study of Solubility Efficiency of Polycyclic Aromatic Hydrocarbons in Single Surfactant Systems. Journal of Surfactants and Detergents. Retrieved from [Link].

-

Chen, D., et al. (2011). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Journal of Chemical & Engineering Data. Retrieved from [Link].

-

Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of 9H-Fluorene, 2-methyl- (CAS 1430-97-3). Retrieved from [Link].

-

Pharmaxchange.info (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link].

-

Agilent Technologies (2008). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Retrieved from [Link].

-

Gede, J., et al. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Retrieved from [Link].

-

Scribd (n.d.). GRAVIMETRIC. Retrieved from [Link].

-

Sharia, E. A., et al. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Open Ugra Congress Journal. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6853, Fluorene. Retrieved from [Link].

-

Zielińska, A., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Analytical and Bioanalytical Chemistry. Retrieved from [Link].

-

Chemistry LibreTexts (2021). Spectroscopic Methods. Retrieved from [Link].

-

Wikipedia (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link].

-

Wan, Z., et al. (2020). Prediction of solubility curves and melting properties of organic and pharmaceutical compounds. ResearchGate. Retrieved from [Link].

-

Svärd, M. (2014). THERMODYNAMICS AND RELATIVE SOLUBILITY PREDICTION OF POLYMORPHIC SYSTEMS. ResearchGate. Retrieved from [Link].

-

Chen, D., et al. (2012). Solubility Measurement and Model Calculation of Fluorene in Six Binary Solvents from 288.15 to 328.15 K. ResearchGate. Retrieved from [Link].

Sources

- 1. This compound | C14H12 | CID 15026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 2-Methylfluorene and its Derivatives

Introduction: The Significance of 2-Methylfluorene in Modern Research

This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) fluorene, serves as a crucial building block in the synthesis of advanced materials and potential therapeutic agents.[1][2][3] Its rigid, planar structure, combined with the electronic properties imparted by the methyl group, makes it a compound of significant interest in fields ranging from organic electronics to medicinal chemistry.[4] The thermal stability of this compound and its derivatives is a critical parameter that dictates their suitability for various applications, particularly those involving high-temperature processing or long-term storage. This guide provides a comprehensive overview of the thermal stability of this compound, delving into the theoretical underpinnings of its degradation, established analytical techniques for its characterization, and the influence of structural modifications on its thermal behavior.

Theoretical Framework: Understanding the Thermal Degradation of this compound

The thermal stability of an organic molecule is intrinsically linked to the strength of its chemical bonds and the availability of low-energy degradation pathways. For this compound, the core fluorenyl structure is relatively robust due to its aromaticity. However, under thermal stress, several degradation mechanisms can be initiated.

Potential Degradation Pathways

While specific high-temperature degradation pathways for this compound are not extensively detailed in the public domain, we can infer potential mechanisms based on the known degradation of fluorene and other PAHs.[5][6][7][8] The primary routes of thermal decomposition are likely to involve:

-

Oxidation: In the presence of oxygen, oxidation is a major degradation pathway.[9] This can lead to the formation of ketones, such as 2-methyl-9-fluorenone, and subsequent ring-opening reactions, ultimately producing smaller, more volatile fragments.[5][6][7][8]

-

C-H and C-C Bond Cleavage: At elevated temperatures, the cleavage of the C-H bonds of the methyl group and the methylene bridge (C9) can occur, leading to the formation of radical species. These highly reactive intermediates can then participate in a cascade of secondary reactions, including polymerization and char formation.

-

Dehydrogenation: The loss of hydrogen atoms can lead to the formation of more condensed aromatic structures.

The presence of the methyl group on the fluorene ring can influence these pathways. The electron-donating nature of the methyl group can affect the electron density distribution in the aromatic system, potentially altering the sites most susceptible to thermal attack.

Experimental Assessment of Thermal Stability

A thorough understanding of the thermal stability of this compound and its derivatives requires robust experimental evaluation. The two primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Select the desired atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

-

-

Heating Rate: A slower heating rate can provide better resolution of distinct decomposition steps, while a faster rate can mimic rapid processing conditions. A standard rate of 10 °C/min is often used for comparative studies.

-

Atmosphere: Running the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere is crucial. A significant difference in the decomposition profile between the two indicates that oxidation is a primary degradation mechanism.[9]

-

Sample Mass: Using a small sample mass minimizes thermal gradients within the sample, ensuring more accurate temperature measurements.

Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating the thermal transitions of a material, such as melting, crystallization, and glass transitions.[10][11][12][13] For this compound, DSC can provide valuable information about its melting point and purity, which are indirectly related to its stability.

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below its melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.

-

Cool the sample back to the starting temperature.

-

A second heating cycle is often performed to observe any changes in the material's thermal behavior after the initial melt.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset of melting and the peak melting temperature (Tm).

-

Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHf).

-

-

Hermetically Sealed Pans: These are essential to prevent the sublimation or evaporation of the sample during heating, which would lead to inaccurate results.

-

Inert Atmosphere: An inert atmosphere prevents oxidative degradation of the sample during the analysis.

-

Heating and Cooling Cycles: The initial heating cycle provides information on the as-received material. Subsequent cooling and heating cycles can reveal information about recrystallization behavior and the presence of polymorphs.

Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation and Summary

The data obtained from TGA and DSC analyses provide a quantitative measure of the thermal stability of this compound and its derivatives.

| Parameter | Description | Typical Value for this compound (Hypothetical) |

| Tonset (N2) | Onset temperature of decomposition in an inert atmosphere. | 300 - 350 °C |

| Tonset (Air) | Onset temperature of decomposition in an oxidative atmosphere. | 250 - 300 °C |

| Tm | Peak melting temperature. | 110 - 115 °C |

| ΔHf | Enthalpy of fusion. | 20 - 25 kJ/mol |

Note: The values presented in the table are hypothetical and intended for illustrative purposes. Actual values will depend on the specific experimental conditions and the purity of the sample.

Influence of Derivatives on Thermal Stability

The thermal stability of the fluorene core can be significantly altered by the introduction of various functional groups.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or cyano (-CN) groups can withdraw electron density from the aromatic system. This can weaken certain bonds and potentially lower the thermal stability.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amino (-NH2) donate electron density to the aromatic rings. This can enhance the overall stability of the molecule by strengthening the bonds within the aromatic system.

-

Bulky Substituents: Large, sterically hindering groups, particularly at the C9 position, can prevent intermolecular interactions and potentially disrupt the crystal packing, which may affect the melting point and the onset of decomposition. For instance, the introduction of bulky donor groups in 9-borafluorene derivatives has been shown to enhance thermal stability.[14]

-

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can have a mixed effect. While they are electron-withdrawing, their presence can also increase the molecular weight and alter intermolecular forces, which can influence thermal stability.

Accelerated Stability Studies

For pharmaceutical and materials science applications, long-term stability at ambient conditions is crucial. Accelerated stability studies, where samples are subjected to elevated temperatures and humidity, can be used to predict the long-term stability of this compound and its derivatives.[15][16][17][18] By modeling the degradation kinetics at elevated temperatures using the Arrhenius equation, it is possible to extrapolate and estimate the shelf-life under normal storage conditions.[15][16]

Conclusion

The thermal stability of this compound and its derivatives is a critical consideration for their practical application. This guide has provided a comprehensive overview of the theoretical and experimental aspects of their thermal behavior. A combination of Thermogravimetric Analysis and Differential Scanning Calorimetry provides a robust framework for characterizing their stability. Furthermore, understanding the influence of various substituents allows for the rational design of new fluorene derivatives with tailored thermal properties for specific applications in drug development and materials science.

References

-

Eawag. Fluorene Degradation Pathway Map. Eawag-BBD. [Link]

-

Grifoll, M., Selifonov, S. A., & Chapman, P. J. (1994). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Applied and Environmental Microbiology, 60(7), 2438–2449. [Link]

-

Kestens, V., et al. (2006). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. Journal of Thermal Analysis and Calorimetry, 86(3), 757-762. [Link]

-

Zhao, L., et al. (2022). Insight into the degradation mechanism of fluorene by ferrous/humic acid activated persulfate: Free radical reactions, functional group verification and degradation pathway. Frontiers in Environmental Science, 10, 936308. [Link]

-

Grifoll, M., Selifonov, S. A., & Chapman, P. J. (1994). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Semantic Scholar. [Link]

-

ResearchGate. Degradation pathways of fluorene to intermediate compounds with corresponding enzymes used. ResearchGate. [Link]

-

Kestens, V., et al. (2009). Thermodynamic property values of selected polycyclic aromatic hydrocarbons measured by differential scanning calorimetry. ResearchGate. [Link]

-

Kestens, V., et al. (2006). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. AKJournals. [Link]

-

Kestens, V., et al. (2009). Thermodynamic property values of selected polycyclic aromatic hydrocarbons measured by differential scanning calorimetry. SciSpace. [Link]

-

NETZSCH. Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons. NETZSCH. [Link]

-

Chen, Y. C., & Chen, B. H. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 9(1), 2. [Link]

-

ACS Publications. Influence of Atmosphere and Temperature on Polycyclic Aromatic Hydrocarbon Emissions from Green Anode Paste Baking. ACS Omega. [Link]

-

Magari, R. T. (2003). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioPharm International, 16(11), 36-46. [Link]

-

Waterman, K. C. (2011). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Technology, 35(8), 40-45. [Link]

-

UMSL. Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. UMSL. [Link]

-

Chen, Y. C., & Chen, B. H. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 9(1), 10-16. [Link]

-

ResearchGate. Stability of Polycyclic Aromatic Hydrocarbons during Heating. ResearchGate. [Link]

-

ResearchGate. Concentrated sunlight for accelerated stability testing of organic photovoltaic materials: Towards decoupling light intensity and temperature. ResearchGate. [Link]

-

ResearchGate. TGA and DSC thermograms of PEHFV prepared by HornerEmmons coupling. ResearchGate. [Link]

-

Microchem Laboratory. Accelerated Physical Stability Testing. Microchem Laboratory. [Link]

-

Franks, F. (1994). Accelerated stability testing of bioproducts: attractions and pitfalls. Trends in biotechnology, 12(4), 114-117. [Link]

-

Cheméo. Chemical Properties of 9H-Fluorene, 2-methyl- (CAS 1430-97-3). Cheméo. [Link]

-

ResearchGate. Synthesis and Characterization of New Red-Emitting Polyfluorene Derivatives Containing Electron-Deficient 2-Pyran-4-ylidene−Malononitrile Moieties. ResearchGate. [Link]

-

NIST. 9H-Fluorene, 2-methyl-. NIST WebBook. [Link]

-

ChemRxiv. Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as. ChemRxiv. [Link]

-

PubChem. This compound. PubChem. [Link]

-

ACS Publications. Fluorene-Based Fluorometric and Colorimetric Conjugated Polymers for Sensitive Detection of 2,4,6-Trinitrophenol Explosive in Aqueous Medium. ACS Omega. [Link]

-

ResearchGate. Fluorene Derivatives with Multi-addressable Properties: Synthesis, Characterization, and Reactivity. ResearchGate. [Link]

-

ACS Publications. A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis. [Link]

-

NIST. Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. NIST. [Link]

-

NIH. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. PMC. [Link]

-

RSC Publishing. Enthalpy formation of fluorene: a challenging problem for theory or experiment?. RSC Publishing. [Link]

-

NIH. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

-

ResearchGate. (PDF) Thermal decomposition of foundry resins: a determination of organic products by thermogravimetry - gas chromatography - mass spectrometry (TG - GC - MS). ResearchGate. [Link]

-

RSC Publishing. Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. This compound | 1430-97-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C14H12 | CID 15026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]

- 6. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Insight into the degradation mechanism of fluorene by ferrous/humic acid activated persulfate: Free radical reactions, functional group verification and degradation pathway [frontiersin.org]

- 8. [PDF] Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

- 13. scispace.com [scispace.com]

- 14. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]